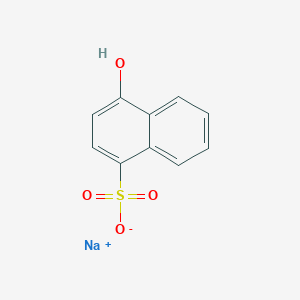

sodium;4-hydroxynaphthalene-1-sulfonate

Description

Historical Trajectories and Industrial Relevance of Sulfonated Naphthols in Organic Synthesis

The history of sulfonated naphthols is intrinsically linked to the development of the synthetic dye industry in the late 19th and early 20th centuries. These compounds emerged as crucial intermediates, or coupling components, for the production of a wide range of azo dyes. cutm.ac.ingoogle.com The sulfonation of naphthols allowed for the creation of water-soluble dye precursors that could be applied to textiles, particularly cotton, before being treated with a diazotized amine to form a vibrant, insoluble pigment directly on the fiber. cutm.ac.in

The industrial importance of sulfonation extends beyond dyes to a vast array of products, including pigments, pesticides, and pharmaceuticals. chemithon.com Sulfonated naphthols and their derivatives are specifically utilized in the synthesis of high-performance pigments and sensitizers for advanced applications like laser printing and photoresist materials. google.com For instance, sodium 5-hydroxynaphthalene-1-sulfonate is a vital intermediate for dyestuffs such as direct dark blue L and Lake Bordeaux BLC. google.com The versatility of these compounds stems from the reactivity of both the naphthalene (B1677914) ring and the hydroxyl group, allowing for a wide scope of chemical modifications.

| Industrial Application | Examples of Sulfonated Naphthol Derivatives | Function |

| Dye Synthesis | Azoic Coupling Components (e.g., Naphthol AS), Neville and Winther's Acid | Serve as precursors (coupling components) for producing a wide range of colors. cutm.ac.ingoogle.com |

| Pigment Production | Intermediates for products like Lake Bordeaux BLC | Form the chemical backbone of high-performance pigments used in inks and coatings. google.com |

| Electronics | Sensitizers for Photoresists | Used in photolithography for manufacturing printed circuit boards and microelectronics. google.com |

| Agrochemicals | Novel Sulfonate Derivatives | Investigated as potential fungicides. nih.gov |

| Catalysis | Sulfonic acid functionalized polymers | Act as solid acid catalysts in organic reactions. researchgate.net |

Foundational Principles of Naphthalenesulfonation and Related Reactions

The synthesis of sulfonated naphthalenes is primarily achieved through electrophilic aromatic substitution, where naphthalene reacts with a sulfonating agent, typically sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃). chemithon.comthecatalyst.org A key feature of naphthalenesulfonation is the ability to control the position of the sulfonic acid group by adjusting the reaction temperature, a classic example of kinetic versus thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control : At lower temperatures, around 80°C, the reaction is under kinetic control, and the major product is 1-naphthalenesulfonic acid. thecatalyst.org This outcome is because the transition state leading to the 1-isomer is lower in energy, allowing it to be formed faster. stackexchange.com The arenium ion intermediate for the 1-position is better stabilized by resonance, with two resonance structures that keep one of the rings fully aromatic. thecatalyst.orgstackexchange.com

Thermodynamic Control : At higher temperatures, typically 160°C, the reaction is under thermodynamic control, and the favored product is 2-naphthalenesulfonic acid. thecatalyst.org Although formed more slowly, the 2-isomer is the more stable product. stackexchange.com Its stability arises from the avoidance of the significant steric hindrance that occurs between the sulfonic acid group at the C1 position and the hydrogen atom at the C8 position in the 1-isomer. stackexchange.com The reversibility of the sulfonation reaction is crucial; at higher temperatures, the less stable 1-isomer can revert to naphthalene, which then reacts to form the more stable 2-isomer, eventually leading to a product mixture rich in the thermodynamic product. stackexchange.comscribd.com

The resulting naphthalenesulfonic acids can then be converted to naphthols. A common industrial method is the alkali fusion process, where the sodium salt of the sulfonic acid is heated with molten potassium or sodium hydroxide (B78521) at high temperatures (around 300°C). sciencemadness.orgyoutube.com Subsequent acidification of the resulting naphtholate yields the corresponding naphthol. sciencemadness.org

| Reaction Condition | Controlling Factor | Major Product | Reasoning |

| Low Temperature (e.g., ~80°C) | Kinetic Control | 1-Naphthalenesulfonic acid | Lower activation energy due to a more stable arenium ion intermediate. thecatalyst.orgstackexchange.com |

| High Temperature (e.g., ~160°C) | Thermodynamic Control | 2-Naphthalenesulfonic acid | The product is sterically less hindered and therefore more stable; reaction reversibility allows equilibrium to be reached. thecatalyst.orgstackexchange.com |

Scope of Academic Inquiry into Sodium;4-hydroxynaphthalene-1-sulfonate and its Derivatives

Academic research continues to explore the utility of this compound and related compounds, moving beyond their traditional roles. The compound, with the chemical formula C₁₀H₇NaO₄S, is a subject of study for its synthesis and as a building block for more complex molecules. scbt.comsigmaaldrich.com

Recent investigations have focused on creating novel derivatives with specific biological or chemical functions. For example, a derivative, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS), has been identified as a promising antibiofilm agent. nih.gov A 2025 study demonstrated that ANS can inhibit biofilm formation in the pathogen Pseudomonas aeruginosa in a dose-dependent manner. nih.gov The research indicated that this activity is achieved by interfering with the bacterium's quorum sensing (QS) communication system, rather than by direct antimicrobial action. nih.gov In silico molecular docking and simulation studies further supported these findings, showing a stable interaction between ANS and the LasR protein, a key regulator in the QS pathway. nih.gov

In another area of research, scientists have synthesized a series of sulfonate derivatives of α- and β-naphthol to evaluate their potential as anti-oomycete agents against plant pathogens like Phytophthora capsici. nih.gov This work aims to develop new, effective fungicides for agricultural use. nih.gov Furthermore, the principles of sulfonation have been applied to create novel materials, such as hyper-cross-linked porous polymers from 2-naphthol (B1666908) that are functionalized with sulfonic acid groups to serve as efficient solid acid catalysts for various organic transformations. researchgate.net

| Property | Value |

| Chemical Formula | C₁₀H₇NaO₄S scbt.com |

| Molecular Weight | 246.21 g/mol scbt.com |

| Synonyms | Sodium 1-Naphthol-4-sulfonate, Neville and Winther's acid sodium salt nih.govchemspider.com |

| CAS Number | 6099-57-6 scbt.com |

| Physical Form | Powder sigmaaldrich.com |

| EC Number | 228-050-0 sigmaaldrich.com |

Structure

2D Structure

Properties

IUPAC Name |

sodium;4-hydroxynaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAKNVCARVEIFS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Sodium;4 Hydroxynaphthalene 1 Sulfonate

Direct Sulfonation Approaches

Direct sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the naphthalene (B1677914) ring of 1-naphthol (B170400) through an electrophilic aromatic substitution reaction. The position of sulfonation is highly dependent on the reagents and reaction conditions employed.

The sulfonation of 1-naphthol can be performed using various sulfonating agents, with sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H) being prominent examples. google.com

When 1-naphthol is treated with sulfur trioxide, a mixture of sulfonic acids is typically formed. researchgate.net The reaction proceeds via electrophilic attack of SO₃ on the electron-rich naphthalene ring. The hydroxyl group of the naphthol is a strong activating group, directing the incoming electrophile primarily to the ortho (position 2) and para (position 4) positions. researchgate.netwikipedia.org

Chlorosulfonic acid is another effective sulfonating agent for this transformation. google.com It is considered a superior reagent in some applications as it can be fully consumed in the reaction, and the only by-product is hydrogen chloride gas, which is easily removed from the reaction mixture. google.com This often leads to higher yields and purities compared to other agents. google.com The reaction with chlorosulfonic acid also proceeds via electrophilic aromatic substitution to yield the corresponding naphthalenesulfonic acid. researchgate.net

The ratio of the resulting isomers, primarily 1-naphthol-2-sulfonic acid and 1-naphthol-4-sulfonic acid, is critically influenced by the reaction conditions. Key parameters include temperature, solvent, and the molar ratio of reactants.

Studies on the sulfonation of 1-naphthol with sulfur trioxide have shown that at lower temperatures, the formation of the 4-sulfonic acid isomer is favored. researchgate.net As the reaction temperature increases, the proportion of the 2-sulfonic acid isomer tends to increase. researchgate.net This suggests that the 4-sulfonic acid is the kinetically controlled product, while the 2-sulfonic acid is the thermodynamically more stable product under certain conditions.

The choice of solvent is also crucial for controlling purity. A method for producing 1-naphthol-4-sulfonic acid with very low contamination (less than 2%) of the 2-sulfonic acid isomer involves using a solvent that is substantially inert to the sulfonating agent and in which the desired 4-sulfonic acid product has low solubility at elevated temperatures (>50°C). google.comgoogle.com This allows for the direct filtration of the pure product from the hot reaction mixture. google.comgoogle.com Halogenated aliphatic hydrocarbons and certain aromatic hydrocarbons have been used for this purpose. google.com

The table below summarizes the impact of various reaction parameters on the sulfonation of 1-naphthol.

| Parameter | Condition | Effect on Product | Reference |

|---|---|---|---|

| Temperature | Low Temperature (e.g., -20°C to +20°C) | Favors formation of 1-naphthol-4-sulfonic acid (kinetic product). | google.comresearchgate.net |

| Temperature | Increased Temperature | Increases the relative amount of 1-naphthol-2-sulfonic acid. | researchgate.net |

| Sulfonating Agent | Chlorosulfonic Acid | Can provide superior yields and purity due to the gaseous by-product (HCl). | google.com |

| Solvent | Inert solvent with low product solubility (e.g., 1,1,2-trichloroethane) | Allows for separation of high-purity 1-naphthol-4-sulfonic acid by hot filtration. | google.com |

| Molar Ratio | Using ≥ 2.0 equivalents of SO₃ | Can lead to the formation of di- and trisulfonic acids. | researchgate.net |

Indirect Synthetic Routes and Precursor Transformations

Indirect methods for synthesizing sodium;4-hydroxynaphthalene-1-sulfonate often start from a pre-functionalized naphthalene derivative, such as an aminonaphthalenesulfonic acid. These routes can offer advantages in terms of isomer control.

The Bucherer reaction is a reversible chemical reaction that converts a naphthol to a naphthylamine in the presence of ammonia (B1221849) and a bisulfite. wikipedia.orgchemeurope.com Crucially for the synthesis of 4-hydroxynaphthalene-1-sulfonate, the reverse reaction, often called the Bucherer-Lepetit reaction, can be employed. wikipedia.orgchemeurope.com

This reaction is highly relevant as it provides a pathway to convert 1-aminonaphthalene-4-sulfonic acid (also known as naphthionic acid) into the desired 1-hydroxynaphthalene-4-sulfonic acid (Nevile-Winther acid). wikipedia.org The mechanism involves the addition of a bisulfite anion to the naphthalene ring, followed by the replacement of the amino group with a hydroxyl group upon heating in an aqueous solution. wikipedia.orgchemeurope.com The reaction is an equilibrium process, and driving it towards the formation of the naphthol requires the removal of ammonia, which is typically achieved by boiling the alkaline solution. prepchem.com

This indirect route is advantageous because 1-aminonaphthalene-4-sulfonic acid is readily available and the reaction yields the 4-hydroxy isomer with high selectivity, avoiding the isomer separation issues associated with direct sulfonation of 1-naphthol.

This synthetic strategy is exemplified by the conversion of sodium 1-aminonaphthalene-4-sulfonate (sodium naphthionate) to sodium 1-hydroxynaphthalene-4-sulfonate. prepchem.com The process involves heating an aqueous solution of sodium naphthionate with sodium bisulfite. prepchem.com After an initial reaction period, the solution is made alkaline and boiled to drive off the ammonia produced, which shifts the equilibrium of the Bucherer reaction towards the hydroxyl product. prepchem.com Subsequent acidification, boiling to remove excess sulfur dioxide, and salting out with sodium chloride precipitates the desired this compound. prepchem.com

Another innovative hydrolysis-based method starts with 4-sodium sulfamate (B1201201). patsnap.com In this environmentally friendly process, the precursor is heated in a sealed system and treated with sulfur dioxide (SO₂). patsnap.com This step performs a hydrolysis reaction, converting the sulfamate to the target hydroxynaphthalenesulfonate. patsnap.com This method is reported to achieve a very high conversion rate and reduces the consumption of sulfur-based resources. patsnap.com

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of environmentally benign processes that minimize waste and energy consumption. In the context of producing 1-naphthol-4-sulfonic acid, a notable green strategy involves modifying the indirect hydrolysis route.

A novel, environmentally friendly production process has been developed that uses sulfur dioxide as a key reagent for the hydrolysis of a 4-sodium sulfamate precursor. patsnap.com This process offers several advantages over traditional methods. By using SO₂ in a sealed, circulating system, it reportedly increases the conversion ratio of the precursor to nearly 100%. patsnap.com This efficiency significantly saves on sulfur resources compared to methods that use large excesses of sulfuric acid or bisulfite. patsnap.com The reduction in raw material consumption and the containment of volatile reagents like SO₂ lead to lower production costs and reduced environmental pollution. patsnap.com Such processes align with the principles of green chemistry by maximizing atom economy and designing for energy efficiency and waste prevention.

Catalytic and Enzyme-Mediated Synthesis of Sulfonated Naphthol Derivatives

Modern synthetic approaches for creating sulfonated naphthols increasingly rely on advanced catalytic systems to achieve high efficiency and selectivity. One notable method involves a three-component reaction using naphthols, sulfur dioxide, and aryldiazonium tetrafluoroborates, catalyzed by iron(III) chloride. rsc.orgcapes.gov.br This process proceeds through a radical mechanism involving direct C–H functionalization, where arylsulfonyl radicals serve as key intermediates. rsc.org The presence of iron(III) chloride is crucial as it facilitates the formation of a naphthol radical via a single electron transfer, enabling the reaction to proceed effectively. rsc.org This particular catalytic system is compatible with various sensitive functional groups, such as nitro, halo, cyano, hydroxy, and ester groups, demonstrating its broad applicability. rsc.org

Sustainable and Atom-Economical Synthetic Protocols

The development of sustainable and atom-economical synthetic methods is a key goal in modern chemistry. For sulfonated naphthol derivatives, this includes designing processes that minimize waste, avoid harsh reagents, and allow for catalyst recycling.

A prime example of a sustainable approach is the use of a sulfonic acid moiety grafted onto the surface of silica-coated cobalt ferrite (B1171679) magnetic nanoparticles (CoFe2O4@SiO2-RSR-SO3H). iau.ir This catalyst facilitates the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthol derivatives efficiently under solvent-free conditions. iau.ir The key advantage of this protocol is the catalyst's reusability; it can be easily recovered using a magnet and reused for at least ten cycles without a significant loss of activity. iau.ir This method represents an environmentally benign alternative to traditional syntheses that often require high temperatures and toxic solvents. iau.ir

The principle of atom economy is also central to advanced synthetic design. researchgate.net Research into the cross-coupling reactions of vinyl sulfonates has led to the development of methods for synthesizing sulfonic acid salts under mild conditions. researchgate.net Furthermore, the use of catalytic amounts (0.3–0.5 mol%) of sodium-sulfonate–naphthol itself in polymerization reactions showcases its role in creating sustainable materials. rsc.org This strategy has been used to produce mechanically robust, highly transparent, super-fire-resistant, and, crucially, easily recyclable polycarbonate plastics. rsc.org At the end of their life, these polycarbonates can be depolymerized back to their raw monomers under mild conditions, achieving an ultra-high atom-economic chemical recycling process. rsc.org This approach exemplifies how a specific chemical compound can be integral to a life cycle-managed material designed for a circular economy. rsc.org

Purification and Isolation Techniques for High Purity Grade

Commercial grades of this compound (also known as 4-hydroxy-1-naphthalenesulfonic acid sodium salt or HNSA) are often of "technical" or "practical" grade, with purities around 70-85%. nih.govbohrium.com Achieving the high purity required for applications such as a reference standard for analytical methods necessitates sophisticated purification techniques. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) for this compound

High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective preparative method for purifying this compound from commercial batches. nih.govbohrium.com HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the analyte and allowing for high recovery. nih.govwikipedia.org

In a specific application, researchers successfully purified "practical" grade HNSA using an HSCCC system. nih.govbohrium.com A key finding was that the purification could be achieved without the need for a ligand or a retainer reagent, which were previously thought necessary for separating sulfonated aromatic compounds by HSCCC. nih.gov The separation employed a two-phase solvent system of n-butanol/water (1:1, v/v) acidified with 0.2% trifluoroacetic acid (TFA). nih.govbohrium.com The organic upper phase served as the stationary phase, while the aqueous lower phase was the mobile phase. nih.gov This method successfully scaled from a 0.55 g portion to a 1.00 g portion of the technical grade material, yielding HNSA of over 99% purity. nih.govbohrium.com The identity and purity of the final product were confirmed through HPLC, UV, and high-resolution mass spectrometry analyses. nih.gov

Table 1: HSCCC Purification of this compound

| Parameter | Value / Description | Reference |

| Technique | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov |

| Starting Material | "Practical" grade 4-hydroxy-1-naphthalenesulfonic acid sodium salt | nih.govbohrium.com |

| Solvent System | n-butanol/water (1:1, v/v) acidified with 0.2% TFA | nih.gov |

| Stationary Phase | Upper organic phase (n-butanol) | nih.gov |

| Mobile Phase | Lower aqueous phase (water with TFA) | nih.gov |

| Sample Size | 0.55 g and 1.00 g | nih.govbohrium.com |

| Yield | 320 mg and 485 mg, respectively | nih.govbohrium.com |

| Final Purity | > 99% | nih.govbohrium.com |

Other Preparative Chromatographic and Extraction Methods

Besides HSCCC, other chromatographic and extraction methods are available for the purification of naphthalenesulfonic acid derivatives.

Gel Permeation Chromatography (GPC): An efficient preparative GPC method has been developed for separating and purifying polar mixtures of low molecular weight naphthalenesulfonic acid derivatives. nih.gov This technique is capable of separating materials with similar charges and molecular weight differences of less than 100 Da. nih.gov A significant advantage of this procedure is its use of water as the eluant, its quantitative recovery, and that it does not require a pre-purification step. nih.gov

Solid-Phase Extraction (SPE): SPE is a common technique for sample clean-up and concentration. A method was developed for the determination of various naphthalene sulfonates in highly saline brines, which involved an initial SPE step. oup.com In this procedure, polymer-based solid-phase materials were used. oup.com After conditioning the sorbent, the sample, containing an ion-pair reagent, was passed through the cartridge. The analytes were then eluted with methanol. oup.com This method achieved recoveries of around 100% (± 10%). oup.com

Preparative High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC methods can often be scaled up for preparative separation to isolate impurities or purify the main component. sielc.com For naphthalenesulfonates, a reverse-phase method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) has been described. sielc.com This liquid chromatography method is scalable and suitable for preparative separations. sielc.com

Chemical Reactivity and Derivatization Chemistry of Sodium;4 Hydroxynaphthalene 1 Sulfonate

Electrophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring of sodium;4-hydroxynaphthalene-1-sulfonate is susceptible to electrophilic attack. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the sulfonate group is a deactivating, meta-directing group. The position of electrophilic attack is therefore determined by the combined electronic and steric effects of these substituents.

The reaction of 4-hydroxynaphthalene-1-sulfonic acid with nitrating agents leads to the introduction of nitro groups onto the aromatic ring. Under typical nitration conditions, the reaction proceeds to yield 2,4-dinitro-1-naphthol. chemicalbook.com This indicates that nitration occurs at the positions activated by the hydroxyl group, with the eventual displacement of the sulfonate group.

Nitrosation, the reaction with a source of the nitrosonium ion (NO⁺), occurs selectively at the 2-position, which is ortho to the activating hydroxyl group. This reaction yields 2-nitroso-1-hydroxynaphthalene-4-sulfonic acid. chemicalbook.com

| Reaction Type | Reagents | Product(s) | Reference |

| Nitration | Nitrating agents | 2,4-Dinitro-1-naphthol | chemicalbook.com |

| Nitrosation | Nitrosonium ion source | 2-Nitroso-1-hydroxynaphthalene-4-sulfonic acid | chemicalbook.com |

While 4-hydroxynaphthalene-1-sulfonic acid is already a sulfonated compound, it can undergo further sulfonation under more forcing conditions. chemicalbook.com The introduction of additional sulfonate groups is directed by the existing substituents. The sulfonation of 1-naphthol (B170400) can be influenced by reaction temperature, leading to different isomers. libretexts.org In the case of 4-hydroxynaphthalene-1-sulfonic acid, further sulfonation results in a mixture of di- and tri-sulfonated products. Specifically, 1-hydroxynaphthalene-2,4-disulfonic acid and 1-hydroxynaphthalene-2,4,7-trisulfonic acid are formed. chemicalbook.com The synthesis of 1-naphthol-4-sulfonic acid itself involves the sulfonation of 1-naphthol, where conditions can be controlled to favor this specific isomer over others like the 2-sulfonic acid derivative. google.com

| Reaction | Conditions | Products | Reference |

| Polysulfonation | Further sulfonation | Mixture of 1-hydroxynaphthalene-2,4-disulfonic acid and 1-hydroxynaphthalene-2,4,7-trisulfonic acid | chemicalbook.com |

Coupling and Condensation Reactions

The activated naphthalene ring of this compound readily participates in coupling reactions, a critical transformation for the synthesis of azo dyes.

The most significant reaction of this compound in industrial applications is its coupling with diazonium salts to form azo dyes. google.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. For 4-hydroxynaphthalene-1-sulfonic acid, the coupling occurs at the 2-position, which is the position ortho to the strongly activating hydroxyl group and is sterically accessible. chemicalbook.com The reaction is typically carried out in an aqueous medium, and the pH is adjusted to facilitate the coupling. google.comcuhk.edu.hk The general principle of diazo coupling involves the reaction of a diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or an amine. nih.gov In the case of 1-naphthol derivatives, coupling can occur at the ortho or para position to the hydroxyl group. For 1-naphthol itself, coupling with diazotized sulfanilic acid can lead to both 2- and 4-azo substituted products. researchgate.net

| Reactant | Coupling Position | Product Type | Reference |

| Diazonium salt | 2-position | Azo dye | chemicalbook.com |

The sulfonate group (-SO₃⁻) is a good leaving group in nucleophilic substitution reactions, particularly when it is part of a sulfonate ester. nih.govyoutube.comresearchgate.net In the context of aromatic sulfonic acids, direct nucleophilic substitution of the sulfonate group is generally difficult and requires harsh reaction conditions. However, in specific cases, such as the synthesis of hydroxy-naphthalenes from naphthalenedisulfonates, a sulfonate group can be displaced by a hydroxyl group via reaction with strong alkali at high temperatures and pressures. google.com While direct nucleophilic substitution on this compound is not a common derivatization pathway under standard laboratory conditions, the principle of sulfonate groups as effective leaving groups is well-established in organic chemistry. libretexts.org

Oxidative Transformation Mechanisms

The oxidation of hydroxynaphthalene sulfonic acids can lead to various products depending on the oxidant and reaction conditions. A relevant transformation for related compounds, such as 1-amino-2-naphthol-4-sulfonic acid, is the oxidation to form naphthoquinone derivatives. orgsyn.org For this compound, the presence of the electron-rich phenol ring makes it susceptible to oxidation. The oxidation of sulfinates to sulfonates is another related transformation, though it involves the sulfur atom rather than the aromatic ring. nih.gov The electrochemical oxidation of related aminohydroxynaphthalene sulfonic acids has been studied, demonstrating the potential for the naphthalene system to undergo oxidative transformations, in some cases leading to polymerization. researchgate.netnih.gov

Oxidative Polymerization of Substituted Hydroxynaphthalenesulfonates

While direct studies on the oxidative polymerization of this compound are not extensively documented in publicly available research, significant insights can be drawn from the investigation of structurally similar compounds, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) and its sodium salts. researchgate.netbg.ac.rsresearchgate.net

Research on the chemical oxidative polymerization of AHNSA and its salts using an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) in an aqueous medium has demonstrated the formation of new functional homopolymeric, semiconducting materials. researchgate.netbg.ac.rsresearchgate.net The polymerization of the salt forms of AHNSA, which exhibit greater water solubility, proves to be more efficient, yielding polymers with higher weight-average molecular weights (approaching ~25,200) and polydispersity index values compared to the polymerization of the parent acid. researchgate.netbg.ac.rsresearchgate.net

A notable observation during the polymerization of AHNSA salts is the considerable elimination of the sulfonic acid group from the macromolecular structure. researchgate.netbg.ac.rsresearchgate.net This is evidenced by a decrease in the sulfur-to-carbon ratio in the resulting polymers compared to the monomer. researchgate.netbg.ac.rsresearchgate.net Infrared (IR) spectroscopy and computational calculations have revealed that the dominant coupling mechanism involves N-C linkages, where the carbon atom belongs to the unsubstituted ring of the AHNSA monomer. researchgate.netbg.ac.rsresearchgate.net The resulting polymer structures contain both naphthoquinonoid and benzenoid segments. researchgate.netbg.ac.rs The pH of the reaction medium has been found to influence the oxidative chemical polymerization mechanism. researchgate.netbg.ac.rs

These findings on AHNSA provide a foundational understanding of how substituted hydroxynaphthalenesulfonates can undergo oxidative polymerization, suggesting that this compound could potentially form polymers through oxidative coupling, likely involving the hydroxyl group and the aromatic ring. The specific conditions and resulting polymer characteristics would, however, require dedicated experimental investigation.

Electrochemical Oxidation Behavior and Film Formation

The electrochemical oxidation of substituted hydroxynaphthalenesulfonates has been explored, again with a focus on derivatives like sodium 4-amino-3-hydroxynaphthalene-1-sulfonate (AHNSA-Na). researchgate.netbg.ac.rsresearchgate.net The electropolymerization of AHNSA-Na from an aqueous solution has been shown to produce new semiconducting, electroactive, and water-soluble polymeric materials. researchgate.netbg.ac.rs

Characterization of the resulting polymer films reveals the formation of oligomeric chains with molecular weights up to approximately 6300, with oligomers of 8 to 12 repeating units being the predominant species. researchgate.netbg.ac.rs Spectroscopic analysis, including FTIR, Raman, and NMR, combined with theoretical calculations, indicates that the polymer structure is primarily composed of dimer units formed through N-C6 and N-C8 coupling reactions. researchgate.netbg.ac.rs The resulting polymer exhibits redox activity and a paramagnetic nature. researchgate.netbg.ac.rs The polymer film contains both partly and fully oxidized bipolaronic forms, as evidenced by the presence of naphthoiminoquinonoid and benzenoid segments. researchgate.netbg.ac.rs

Furthermore, the electrochemical polymerization of AHNSA on glassy carbon electrodes has been utilized to create modified electrodes with catalytic properties. researchgate.netnih.gov These polymer-modified electrodes have shown enhanced current responses and reduced overpotentials for the oxidation of various analytes, such as amoxicillin. nih.gov The fabrication process involves cycling the potential of the electrode in a solution containing the monomer, leading to the deposition of a robust and electroactive polymer film. researchgate.netnih.gov The properties of these films, including their effective surface area and charge transfer resistance, can be characterized using techniques like cyclic voltammetry and electrochemical impedance spectroscopy. researchgate.net

While these studies are on a different, yet related, molecule, they demonstrate the potential for this compound to undergo electrochemical oxidation and form functional polymer films on electrode surfaces. The specific electrochemical behavior and film properties would be dependent on the unique electronic characteristics imparted by the hydroxyl and sulfonate groups of Neville and Winther's acid.

Derivatization for Analytical and Functional Purposes

The reactive nature of the hydroxyl group and the aromatic system in this compound makes it a candidate for various derivatization reactions aimed at enhancing analytical detection and creating functional materials.

Chromogenic Reagent Applications in Spectrophotometry

Although direct applications of this compound as a chromogenic reagent are not widely reported, the closely related compound, sodium 1,2-naphthoquinone-4-sulfonate (NQS), is a well-established reagent for the spectrophotometric determination of many pharmaceutical amines. The reaction mechanism of NQS with primary and secondary amines involves a nucleophilic substitution reaction, where the amino group of the analyte attacks the NQS molecule, leading to the formation of a colored product that can be quantified using a spectrophotometer. This principle suggests that under appropriate oxidative conditions, this compound could potentially be converted to a quinone-like structure, which could then react with analytes to produce a color change for spectrophotometric analysis.

Spectrophotometric methods utilizing NQS have been developed for the determination of various naphthalene sulfonates in environmental samples like seawater. researchgate.net These methods often involve a pre-concentration step, such as molecularly imprinted stir bar sorptive extraction, to achieve low detection limits. researchgate.net The linear range for the determination of different naphthalene sulfonates using this technique can extend from 5 to 250 µg L⁻¹, with detection limits in the range of 1.20 to 2.97 µg L⁻¹. researchgate.net

Pre-column and Post-column Derivatization in Chromatography

Derivatization is a common strategy in high-performance liquid chromatography (HPLC) to improve the chromatographic properties and detectability of analytes. This can be performed either before the analytical column (pre-column) or after the separation (post-column). While the direct use of this compound as a derivatizing agent in mainstream HPLC applications is not extensively documented, the principles of derivatization provide a framework for its potential application.

In pre-column derivatization , the analyte is chemically modified before injection into the HPLC system. This is often done to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, or to improve the volatility and thermal stability of the analyte for gas chromatography.

In post-column derivatization , the derivatizing reagent is mixed with the column effluent, and the reaction takes place in a reactor before the flow stream reaches the detector. This approach is advantageous when the analyte is not stable after derivatization or when the derivatizing reagent itself would interfere with the separation. This technique is frequently employed for the analysis of compounds that lack a strong chromophore, such as amino acids or certain pharmaceuticals.

The analysis of naphthalene sulfonates themselves in complex matrices like geothermal fluids has been achieved using HPLC with fluorescence detection, often coupled with a solid-phase extraction (SPE) step for sample cleanup and concentration. researchgate.netnih.gov These methods allow for the sensitive detection of these compounds at nanomolar levels. nih.gov

Mechanisms of Derivatization Reactions with Various Analytes

The potential derivatization reactions of this compound would primarily involve the reactivity of its hydroxyl group and the aromatic ring.

The hydroxyl group can undergo several types of reactions:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or other alkylating agents to form ethers.

Coupling Reactions: The hydroxyl group activates the naphthalene ring, making it susceptible to electrophilic aromatic substitution reactions. This is the basis for its use as a coupling component in the synthesis of azo dyes. nih.gov

The aromatic ring can participate in:

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group directs incoming electrophiles to the ortho and para positions.

Oxidative Coupling: As discussed in the polymerization section, the aromatic ring can undergo oxidative coupling to form dimers, oligomers, and polymers.

The mechanism of derivatization would depend on the specific reagent and the target analyte. For instance, if this compound were to be used as a derivatizing agent for primary amines, a plausible mechanism, by analogy to NQS, would involve the oxidation of the hydroxynaphthalene moiety to a quinone intermediate. This electrophilic quinone would then be susceptible to nucleophilic attack by the primary amine, leading to the formation of a colored and/or fluorescent derivative that can be detected. The sulfonic acid group would enhance the water solubility of both the reagent and the resulting derivative, which can be advantageous in aqueous-based analytical systems.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Investigations of Sodium;4-hydroxynaphthalene-1-sulfonate and its Derivatives

Crystallographic studies on derivatives of naphthalenesulfonic acid reveal key structural parameters. For instance, a coordination complex incorporating the related 4-hydroxybenzenesulfonate (B8699630) was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net The unit cell parameters for this derivative provide a tangible example of the crystallographic data obtained through such analysis. researchgate.net

Table 1: Example Crystallographic Data for a 4-hydroxybenzenesulfonate Derivative researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.8169(11) |

| b (Å) | 7.9965(7) |

| c (Å) | 25.597(2) |

| β (°) | 91.530(2) |

| Volume (ų) | 2622.5(4) |

| Z | 4 |

Note: Data is for a cobalt(II) sodium(I) complex containing 4-hydroxybenzenesulfonate and not for this compound directly.

Hydroxynaphthalenes can exhibit prototropic tautomerism, existing in equilibrium between the phenol (B47542) (enol) form and a keto form (naphthalenone). This phenomenon is well-documented for related compounds like 4,4′-dihydroxy-1,1′-naphthaldazine, where the presence of multiple tautomers in solution has been confirmed through spectroscopic methods. nih.gov In the solid state, the specific tautomer is "frozen" in the crystal lattice, and its identity can be determined by analyzing bond lengths (e.g., C-O vs. C=O and patterns in the aromatic ring) from X-ray diffraction data. mdpi.com While this tautomerism is theoretically possible for this compound, specific crystallographic studies confirming the dominant tautomer in its solid state are not available in the reviewed literature.

Vibrational Spectroscopy (FTIR, Raman Spectroscopy) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The presence of the sulfonate group (SO₃⁻) gives rise to strong, characteristic absorptions. These typically include asymmetric and symmetric S=O stretching vibrations, which are observed in regions around 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the naphthalene (B1677914) ring system are found in the 1600-1450 cm⁻¹ region. The FTIR spectrum of the related sodium 1,2-naphthoquinone-4-sulfonate shows these characteristic sulfonate and aromatic ring vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong signals in the Raman spectrum, which can be useful for structural confirmation.

Table 2: Key Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3600-3200 | Hydroxyl (-OH) | O-H Stretch |

| >3000 | Aromatic C-H | C-H Stretch |

| 1600-1450 | Naphthalene Ring | C=C Stretch |

| 1260-1150 | Sulfonate (-SO₃⁻) | Asymmetric S=O Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Confirmation

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the naphthalenesulfonate system, the aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. chemistrysteps.comlibretexts.org The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the hydroxyl and sulfonate groups. The hydroxyl proton itself can appear as a broad signal, and its position can be highly variable depending on the solvent and concentration. msu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Aromatic carbons typically resonate in the range of 110-160 ppm. msu.edu The carbon atom attached to the hydroxyl group (C-4) and the carbon attached to the sulfonate group (C-1) would be expected to show distinct chemical shifts due to the strong electronic effects of these substituents. Other carbons in the naphthalene ring system will also have unique signals, which can be fully assigned using two-dimensional NMR techniques. nih.govnih.gov Spectral data for the related sodium 5-hydroxynaphthalene-1-sulfonate shows distinct aromatic carbon signals. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Type of Atom | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |

| ¹H | Hydroxyl (-OH) | Variable, broad |

| ¹³C | Aromatic (Ar-C) | 110 - 150 |

| ¹³C | Aromatic (Ar-C-OH) | 150 - 160 |

| ¹³C | Aromatic (Ar-C-SO₃) | 140 - 150 |

Note: These are general predicted ranges; actual values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution MS for Molecular Identity and Purity Assessment

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇NaO₄S), the calculated molecular weight is approximately 246.21 g/mol . scbt.comsigmaaldrich.com

In a typical mass spectrum using negative-ion electrospray ionization (ESI), the compound would be detected as the deprotonated anion [M-Na]⁻, corresponding to the 4-hydroxynaphthalene-1-sulfonate ion. High-resolution mass spectrometry (HRMS) can measure the mass of this ion with very high precision. A study purifying technical-grade HNSA confirmed the identity of the compound using negative-ion ESI-HRMS, which measured the mass of the [M-H]⁻ ion (referring to the acid form) at m/z 223.00629, closely matching the calculated value of 223.00705 for the C₁₀H₇O₄S⁻ formula. nih.gov This high accuracy confirms the elemental composition and, therefore, the molecular identity and purity of the compound. nih.gov

Table 4: Molecular Formula and Mass Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇NaO₄S | scbt.com |

| Molecular Weight | 246.21 g/mol | scbt.comsigmaaldrich.com |

| Calculated Exact Mass of Anion [C₁₀H₇O₄S]⁻ | 223.00705 Da | nih.gov |

Electronic Spectroscopy (UV-Visible, Photoluminescence) for Electronic Transitions and Optical Properties

The electronic behavior of sodium 4-hydroxynaphthalene-1-sulfonate is dictated by the π-electron system of the naphthalene core, which is perturbed by the electron-donating hydroxyl (-OH) and electron-withdrawing sulfonate (-SO₃⁻) groups. These substituents influence the energy levels of the molecular orbitals, leading to characteristic absorption and emission profiles.

UV-Visible Absorption Spectroscopy:

The UV-Visible absorption spectrum of 4-hydroxynaphthalene-1-sulfonate is characterized by distinct bands corresponding to π → π* electronic transitions within the aromatic system. The precise absorption maxima (λmax) are sensitive to the solvent environment. In aqueous solutions, the compound and its related structures exhibit strong absorption in the ultraviolet region. For instance, the absorption spectra of hydroxynaphthalenes, the parent structures, are well-documented, with transitions that are influenced by the position of the hydroxyl group. The presence of the sulfonate group, a strong auxochrome, can induce shifts in these absorption bands.

Studies on related naphthalene sulfonates have shown that the number and position of the sulfonate groups significantly impact the UV-Visible absorption spectra. While specific high-resolution data for sodium 4-hydroxynaphthalene-1-sulfonate is not extensively published in readily accessible literature, analysis of similar compounds allows for a general understanding. For example, the UV spectra of various naphthalene sulfonates in aqueous solutions typically show multiple absorption bands between 220 nm and 350 nm.

| Compound Family | Typical Absorption Range (nm) | Transition Type |

| Hydroxynaphthalenes | 220 - 340 | π → π |

| Naphthalene Sulfonates | 220 - 350 | π → π |

Photoluminescence Spectroscopy:

Upon excitation with UV radiation, sodium 4-hydroxynaphthalene-1-sulfonate exhibits fluorescence, a form of photoluminescence. The emission spectrum provides information about the energy difference between the first excited singlet state (S₁) and the ground state (S₀). The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the solvent polarity and pH of the medium.

Research on 1-hydroxynaphthalene-4-sulfonate has revealed that both the acidic (naphthol) and basic (naphtholate) forms are fluorescent. The fluorescence intensity and the emission maximum can shift significantly with changes in pH, a phenomenon that can be used to determine the pKₐ values of the excited state. The fluorescence of naphthalene sulfonates is a widely utilized property, for instance, in the development of fluorescent probes for sensing applications. The emission maxima for various naphthalene sulfonates are often observed in the range of 330 nm to 450 nm.

| Spectroscopic Property | Influencing Factors | Typical Observation |

| Fluorescence Emission | Solvent Polarity, pH | Emission maxima shifts and changes in quantum yield |

| Stokes Shift | Solvent Environment | Varies with the polarity of the solvent |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radicals. The radical of 4-hydroxynaphthalene-1-sulfonate can be generated through various methods, including chemical or electrochemical oxidation. The resulting ESR spectrum provides a fingerprint of the radical, offering information about the distribution of the unpaired electron density across the molecule.

The primary parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants (hfc). The g-factor is a characteristic of the radical's electronic environment. For organic radicals, it is typically close to the free electron g-value (approximately 2.0023). The hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, most commonly protons (¹H).

For the 4-hydroxynaphthalene-1-sulfonate radical, the unpaired electron is expected to be delocalized over the naphthalene ring system. The magnitude of the hyperfine coupling constants to the different protons on the ring is proportional to the spin density at the corresponding carbon atom. While specific, experimentally determined hyperfine coupling constants for the radical of sodium 4-hydroxynaphthalene-1-sulfonate are not readily found in published literature, studies on related naphthoxyl and other aromatic radicals provide a basis for prediction.

The analysis of the ESR spectra of naphthoxyl radicals has shown that the spin density is distributed across the aromatic rings, leading to complex spectra with multiple hyperfine splittings. The interpretation of these spectra allows for the mapping of the spin distribution and provides insights into the electronic structure of the radical.

| ESR Parameter | Information Provided | Expected for 4-Hydroxynaphthalene-1-sulfonate Radical |

| g-factor | Electronic environment of the unpaired electron | Close to 2.0023 |

| Hyperfine Coupling Constants (hfc) | Distribution of unpaired electron spin density | Multiple splittings due to interactions with aromatic protons |

Computational Chemistry and Theoretical Modeling of Sodium;4 Hydroxynaphthalene 1 Sulfonate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of many-body systems. researchgate.net It is widely employed to determine optimized molecular geometries and to analyze electronic properties, such as the distribution of frontier molecular orbitals. researchgate.netresearchgate.net For the 4-hydroxynaphthalene-1-sulfonate anion, DFT calculations are crucial for understanding its fundamental chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For the 4-hydroxynaphthalene-1-sulfonate anion, DFT methods, such as those employing the B3LYP functional with a basis set like 6-31G(d), are used to calculate the optimized geometry. indexcopernicus.comyoutube.com These calculations yield important data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometrical Parameters for 4-Hydroxynaphthalene-1-sulfonate Anion (Illustrative) Note: These are typical values expected from a DFT/B3LYP/6-31G(d) calculation, for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.80 Å |

| S-O | 1.48 Å | |

| C-O (hydroxyl) | 1.36 Å | |

| C4-C10 | 1.42 Å | |

| Bond Angle | C-S-O | 106.5° |

| O-S-O | 112.0° | |

| C3-C4-O | 121.0° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comschrodinger.com

For the 4-hydroxynaphthalene-1-sulfonate anion, DFT calculations reveal that the HOMO is typically localized over the naphthalene (B1677914) ring and the hydroxyl group, which are the more electron-rich parts of the molecule. The LUMO is generally distributed across the aromatic system, particularly involving the carbon atom attached to the sulfonate group. The HOMO-LUMO energy gap can be used to predict the wavelengths of light the molecule will absorb, corresponding to the energy required for the lowest energy electronic excitation. schrodinger.com A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. irjweb.com Analysis of these orbitals helps explain the molecule's behavior in chemical reactions, such as electrophilic or nucleophilic attacks. researchgate.net

Table 2: Calculated Frontier Orbital Energies for 4-Hydroxynaphthalene-1-sulfonate Anion (Illustrative) Note: Values are representative for a DFT calculation in a solvent model.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Electron-donating capability, localized on the naphthol ring. |

| LUMO | -1.20 | Electron-accepting capability, distributed over the aromatic system. |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicates chemical reactivity and electronic transition energy. |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules, such as UV-Vis absorption spectra. mdpi.commdpi.com This method can accurately predict the electronic transitions between the ground state and various excited states, providing the corresponding absorption wavelengths (λmax) and oscillator strengths (f), which relate to the intensity of the absorption bands. pku.edu.cnrsc.org

For 4-hydroxynaphthalene-1-sulfonate, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP and incorporating a solvent model like the Polarizable Continuum Model (PCM), can simulate its UV-Vis spectrum. mdpi.commdpi.com The calculations would likely predict strong π → π* transitions, characteristic of aromatic systems. researchgate.net By analyzing the molecular orbitals involved in these transitions, researchers can assign specific absorption bands to electronic excitations between particular orbitals (e.g., HOMO → LUMO, HOMO-1 → LUMO). rsc.org Such studies on related naphthalimide and azobenzene (B91143) derivatives have shown good agreement between theoretical predictions and experimental data. pku.edu.cnresearchgate.net

Semi-Empirical Quantum Mechanical Calculations (e.g., MNDO-PM3) for Reaction Mechanism Elucidation

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or for exploring complex reaction pathways. Semi-empirical quantum mechanical methods, such as MNDO-PM3 (Modified Neglect of Diatomic Overlap, Parametric Method 3), offer a faster alternative by incorporating parameters derived from experimental data. These methods are particularly useful for elucidating reaction mechanisms.

For instance, the MNDO-PM3 method has been successfully used to study the mechanism of oxidative polymerization of a similar compound, sodium 4-amino-3-hydroxynaphthalene-1-sulfonate. researchgate.net In that study, calculations of the heat of formation for various dimeric intermediates helped predict the most likely coupling modes (e.g., N-C6 and N-C8). researchgate.net A similar approach for 4-hydroxynaphthalene-1-sulfonate could be used to investigate its behavior in polymerization reactions or other complex transformations, identifying the most energetically favorable reaction pathways and intermediates.

Molecular Dynamics Simulations and Force Field Development for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. irjweb.com This technique is ideal for investigating intermolecular interactions, such as how the sodium;4-hydroxynaphthalene-1-sulfonate salt interacts with solvent molecules (e.g., water) and other ions. An essential component of MD simulations is the force field, a set of parameters that defines the potential energy of the system and describes the forces between atoms. nih.gov

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry offers profound insights into why certain products are formed in a reaction over others (selectivity) and the step-by-step pathway the reaction follows (mechanism). For reactions involving 4-hydroxynaphthalene-1-sulfonate, such as further sulfonation, theoretical models can be highly informative.

The sulfonation of naphthalene, for example, is a classic case of kinetic versus thermodynamic control, where different isomers are favored depending on the reaction conditions. stackexchange.com Theoretical studies on naphthalene sulfonation using DFT have shown that the reaction can proceed via a concerted pathway involving multiple SO₃ molecules, and the energy barriers for substitution at different positions can be calculated. nih.gov For 4-hydroxynaphthalene-1-sulfonate, the existing hydroxyl and sulfonate groups act as directing groups, influencing where a new substituent will add to the ring. By calculating the energies of the possible reaction intermediates (arenium ions), computational methods can predict the regioselectivity of electrophilic aromatic substitution reactions. masterorganicchemistry.com These calculations can explain why a particular isomer is the major product, considering both steric and electronic effects. researchgate.netstackexchange.com

Crystal Engineering Principles and Predictive Modeling of Solid-State Aggregation

The solid-state structure and aggregation of this compound are governed by a combination of strong ionic bonds, directional hydrogen bonds, and weaker non-covalent interactions. Crystal engineering principles, aided by computational modeling, allow for a deeper understanding and prediction of the supramolecular architecture of this compound. The arrangement of ions in the crystal lattice is a delicate balance between these forces, which dictates the material's physicochemical properties.

At the core of its solid-state assembly are the strong electrostatic interactions between the sodium cation (Na⁺) and the sulfonate anion (-SO₃⁻). However, the specific packing motif is significantly influenced by the other functional groups on the naphthalene ring. A key interaction identified in the solid state of 4-hydroxynaphthalene-1-sulfonate salts is the formation of intermolecular hydrogen bonds. Specifically, chains of O-H···O hydrogen bonds form between the hydroxyl group of one anion and a sulfonate oxygen atom of a neighboring anion. iucr.org This hydrogen-bond network can impart a polymer-like stability to the crystal structure, creating robust one-dimensional chains or more complex two- or three-dimensional networks. iucr.org

In addition to these primary interactions, the aggregation is influenced by weaker forces involving the aromatic naphthalene core. These include:

π-π Stacking: The planar naphthalene rings can stack upon one another (either face-to-face or offset) due to favorable electrostatic and dispersion interactions. The extent and geometry of this stacking are sensitive to the substitution pattern.

C-H···π Interactions: Hydrogen atoms attached to the naphthalene ring can act as weak hydrogen bond donors to the π-system of an adjacent ring, further stabilizing the crystal packing. nih.goviucr.org

Predictive modeling of the solid-state aggregation of compounds like this compound often employs computational tools such as Hirshfeld surface analysis. nih.goviucr.org This method allows for the visualization and quantification of intermolecular contacts within a crystal lattice. By mapping properties like normalized contact distance (d_norm), shape index, and curvedness onto the surface, researchers can identify and rank the importance of different interactions. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the contributions of various contact types (e.g., O···H, H···H, C···H) to the total surface area, offering a clear picture of the packing forces. nih.govresearchgate.netiucr.org

Energy framework calculations can also be performed to visualize and quantify the interaction energies between molecules within the crystal, separating them into electrostatic and dispersion components to understand the primary drivers of the crystal's architecture. researchgate.net While predicting a crystal structure from its molecular diagram alone remains a significant challenge, these computational approaches are invaluable for analyzing known structures and understanding the interplay of forces that could guide the design of new crystalline materials with desired properties. rsc.org

Table 1: Key Intermolecular Interactions in the Solid-State Aggregation of 4-Hydroxynaphthalene-1-sulfonate Anions

| Interaction Type | Description | Typical Role in Crystal Packing | Computational Analysis Method |

| Ionic Interaction | Electrostatic attraction between the Na⁺ cation and the -SO₃⁻ anion. | Primary interaction defining the fundamental ionic lattice. | Lattice energy calculations, Electrostatic potential mapping. |

| Hydrogen Bonding | O-H···O interaction between the hydroxyl group and a sulfonate oxygen. iucr.org | Forms strong, directional chains or networks, imparting stability. iucr.org | Hirshfeld Surface Analysis (O···H contacts), Quantum Theory of Atoms in Molecules (QTAIM). |

| π-π Stacking | Interaction between the aromatic systems of adjacent naphthalene rings. | Contributes to columnar or layered arrangements; stabilizes the structure. | Geometric analysis, Interaction energy calculations. |

| C-H···π Interaction | A weak hydrogen bond between a C-H bond and an adjacent aromatic ring. nih.gov | Provides additional stabilization to the 3D packing arrangement. | Hirshfeld Surface Analysis (C···H contacts), Non-Covalent Interaction (NCI) plots. |

| Dispersion Forces | Ubiquitous weak attractive forces (e.g., H···H, C···H contacts). iucr.orgresearchgate.net | Major contributor to the overall cohesive energy of the crystal. | Hirshfeld Surface Analysis (fingerprint plots), Energy framework calculations. |

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. From a computational perspective, this involves developing quantitative models (QSAR) that can predict the activity of new compounds based on calculated molecular features, known as descriptors. For this compound and related naphthalenesulfonate compounds, computational SAR can be a powerful tool to understand mechanisms of action, predict properties, and guide the design of derivatives with enhanced or tailored activities. dntb.gov.uanih.gov

The process begins with the calculation of a wide range of molecular descriptors for the 4-hydroxynaphthalene-1-sulfonate anion. These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution and reactivity. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, partial atomic charges, and the molecular electrostatic potential (MEP). iucr.org These are crucial for modeling interactions with biological targets or reactivity towards other chemical species. dntb.gov.ua

Topological Descriptors: These are numerical values derived from the 2D graph of the molecule, describing its size, shape, and branching.

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) or the organic carbon-water (B12546825) partition coefficient (log Koc) are critical for predicting a compound's environmental fate and bioavailability. canada.ca Polyparameter linear free energy relationships (ppLFER) are advanced models used for estimating such properties, though they must be used with caution for ionized species where electrostatic interactions are dominant. canada.ca

Once descriptors are calculated, a mathematical model is built to relate them to an observed activity. This could be, for example, the compound's ability to inhibit an enzyme, its binding affinity to a receptor, or its rate of degradation. dntb.gov.uanih.gov Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression are often employed to create a QSAR equation. rwth-aachen.de For instance, a PLS model could be used to correlate a set of molecular descriptors with the observed mutagenic activity of a series of related compounds found in wastewater. rwth-aachen.de

A crucial aspect of computational SAR is the definition of the model's purpose and scope. nih.gov A model intended to confirm an in-vitro assay's mechanism might prioritize interpretable, first-principles descriptors, while a model for high-throughput screening might prioritize predictive speed. nih.gov The resulting QSAR model must be rigorously validated to ensure its robustness and predictive power before it can be reliably used to screen new candidate molecules or provide mechanistic insights.

Table 2: Representative Computational Descriptors for SAR Studies of this compound

| Descriptor Class | Specific Descriptor | Potential Significance in SAR Models |

| Electronic | HOMO Energy | Relates to the ability to donate electrons; important for oxidation and interaction with electrophilic sites on a target. |

| Electronic | LUMO Energy | Relates to the ability to accept electrons; important for reduction and interaction with nucleophilic sites on a target. iucr.org |

| Electronic | Molecular Electrostatic Potential (MEP) | Identifies positive (electron-poor) and negative (electron-rich) regions, crucial for predicting non-covalent interactions like hydrogen bonding and ionic contacts. iucr.org |

| Steric/Topological | Molecular Volume / Surface Area | Describes the size and shape of the molecule, which is fundamental for fitting into a binding pocket (steric hindrance). |

| Physicochemical | LogP / LogD | Predicts the partitioning between aqueous and lipid phases, influencing membrane permeability and bioavailability. |

| Physicochemical | pKa | The dissociation constant of the hydroxyl group influences the molecule's charge state at a given pH, which drastically affects solubility and receptor binding. |

| Quantum Chemical | Partial Atomic Charges | Quantifies the charge on each atom, allowing for a detailed analysis of electrostatic interactions with a biological target. |

Advanced Applications As Chemical Intermediates and Functional Materials

Role in the Synthesis of Organic Dyes and Pigments

The primary application of sodium 4-hydroxynaphthalene-1-sulfonate lies in its function as a key precursor in the manufacturing of a wide array of synthetic colorants. Its reactive nature makes it an indispensable component in the production of azo dyes and other related pigments.

Precursor in Azo Dye Production and Related Colorants

Sodium 4-hydroxynaphthalene-1-sulfonate is a fundamental coupling component in the synthesis of numerous azo dyes. smolecule.com Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the largest and most important class of synthetic colorants. The naphthalene (B1677914) ring system provided by this compound is integral to the final structure of many of these dyes. smolecule.com

In a typical synthesis, an aromatic amine is first diazotized by treating it with nitrous acid to form a diazonium salt. This salt is then coupled with sodium 4-hydroxynaphthalene-1-sulfonate, which acts as the coupling component, to form the final azo compound. smolecule.com The reaction is generally carried out under basic conditions to facilitate the electrophilic substitution on the electron-rich naphthalene ring. smolecule.com The presence of the sulfonate group enhances the water solubility of the resulting dye, a critical property for its application in textile dyeing and other industrial processes. smolecule.com

A notable example of a dye synthesized using this precursor is Ponceau SX, also known as Food Red 7. smolecule.com In the production of Ponceau SX, 2,4-dimethyl-5-aminobenzenesulfonic acid is diazotized and subsequently coupled with 4-hydroxynaphthalene-1-sulfonic acid. smolecule.com The resulting product is then converted to its disodium salt form to improve its stability and solubility in aqueous solutions. smolecule.com

Chemical Mechanisms Underlying Dye Formation and Functionalization

The formation of azo dyes from sodium 4-hydroxynaphthalene-1-sulfonate is governed by the principles of electrophilic aromatic substitution. The diazonium ion, a potent electrophile, attacks the electron-rich naphthalene ring of the coupling component. The hydroxyl group on the naphthalene ring is an activating group, directing the substitution to the ortho position.

The functionalization of dyes derived from this precursor can be achieved through various chemical reactions. The hydroxyl group can be etherified or esterified to modify the dye's properties, such as its color, solubility, and fastness. The sulfonate group, while primarily imparting water solubility, can also be a site for further chemical modification, although this is less common. These functionalization reactions allow for the fine-tuning of the dye's characteristics to meet the specific requirements of different applications. google.com

Applications in Material Science and Electrochemistry

Beyond its traditional role in dye synthesis, sodium 4-hydroxynaphthalene-1-sulfonate is finding new applications in the fields of material science and electrochemistry. Its electrochemical properties and its ability to influence the formation of polymeric materials have opened up new avenues for its use.

Influence on Metal Electrodeposition Processes (e.g., Tin) and Film Formation

Recent research has explored the use of sodium 4-hydroxynaphthalene-1-sulfonate and its derivatives as additives in electroplating baths. In the electrodeposition of tin and its alloys, for instance, these compounds can act as leveling and brightening agents. They influence the crystal growth of the depositing metal, leading to smoother and more uniform coatings. The mechanism of action is believed to involve the adsorption of the organic molecule onto the cathode surface, which modifies the local current distribution and inhibits preferential growth at high-current-density areas. This results in a more uniform and aesthetically pleasing metal finish.

Development of Semiconducting and Electroactive Polymeric Materials

The aromatic nature of the naphthalene ring and the presence of electroactive functional groups in sodium 4-hydroxynaphthalene-1-sulfonate make it a candidate for the development of novel polymeric materials with interesting electronic properties. Through electropolymerization, thin films of polymers incorporating this monomer unit can be deposited on electrode surfaces. These films can exhibit semiconducting or electroactive behavior, making them potentially useful in sensors, electronic devices, and energy storage applications. The sulfonate group can also play a role in the polymer's properties by influencing its morphology and ion-transport characteristics.

Building Block in Organosulfur Chemistry and Fine Chemical Synthesis

Sodium 4-hydroxynaphthalene-1-sulfonate is an important intermediate in the synthesis of a wide range of organic compounds. It is extensively used as a coupling component in the manufacturing of various azo dyes. nih.gov The compound is also a precursor for creating more complex molecules used in various industrial applications, including the production of synthetic tannins (syntans) from naphthol-formaldehyde condensates.

In modern synthetic chemistry, derivatives are employed to create advanced materials. For example, 4-amino-3-hydroxy-1-naphthalenesulfonic acid has been chemically bonded to graphene oxide to prepare a functionalized, heterogeneous nanocatalyst (GO-ANSA). nih.gov This nanocatalyst has proven highly efficient for the green synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives, demonstrating the role of the naphthalenesulfonic acid structure as a foundational block for creating sophisticated catalytic systems. nih.gov

Design and Synthesis of Bioactive Derivatives based on Structural Modifications (Chemical Modification Focus)

The naphthol and naphthalenesulfonate scaffolds are valuable starting points for the design and synthesis of new bioactive molecules in medicinal and agricultural chemistry. By making specific structural modifications to the core molecule, chemists can develop derivatives with targeted biological activities.

A key strategy involves the synthesis of sulfonate esters from α- and β-naphthols. In one study, thirty-two sulfonate derivatives of naphthols were prepared and evaluated for their anti-oomycete activity against Phytophthora capsici, a plant pathogen. benthamdirect.com The results indicated that derivatives where the sulfonate group was attached to an aliphatic chain exhibited promising fungicidal activity, with EC₅₀ values for the lead compounds 4a and 5a being 63.41 and 65.21 mg/L, respectively. benthamdirect.com This highlights how modifying the sulfonate portion of the molecule can tune its biological effect.

In another example, a series of new sulphonamide derivatives incorporating a naphthalene moiety were synthesized and evaluated for their potential as anticancer agents. nih.gov These compounds were tested for their ability to inhibit cell proliferation and tubulin polymerization. Compound 5c , which featured a naphthalen-1-yl moiety, was identified as the most potent, with significant activity against MCF-7 and A549 cancer cell lines and a strong inhibitory effect on tubulin polymerization. nih.gov The molecular docking study suggested that this derivative binds to the colchicine-binding site of tubulin, leading to cell cycle arrest and apoptosis. nih.gov

The table below summarizes the in vitro activity of the most potent synthesized sulphonamide derivative.

| Compound | Target Cell Line | IC₅₀ (Antiproliferative) | IC₅₀ (Tubulin Polymerization) |

| 5c | MCF-7 | 0.51 ± 0.03 µM | 2.8 µM |

| 5c | A549 | 0.33 ± 0.01 µM | 2.8 µM |

This table shows the biological activity of a synthesized bioactive derivative containing a naphthalene moiety. nih.gov

These examples underscore the importance of sodium 4-hydroxynaphthalene-1-sulfonate and related structures as platforms for chemical modification. By strategically altering the functional groups on the naphthalene ring, researchers can develop novel compounds with tailored activities for applications in medicine and agriculture.

Environmental Chemistry and Degradation Studies of Hydroxynaphthalenesulfonates

Environmental Fate and Transport Mechanisms

The environmental distribution of naphthalenesulfonic acids is largely governed by their high water solubility, a characteristic imparted by the polar sulfonate group. This property means they are predominantly found in the aqueous phase and can be transported over significant distances in water systems. Their potential to sorb to soil or sediment is generally low.

In aquatic environments, the transformation of hydroxynaphthalenesulfonates is primarily driven by microbial activity. The initial step in the aerobic bacterial degradation of compounds like 4-hydroxynaphthalene-1-sulfonate involves an attack on the aromatic ring system. Mixed bacterial communities have been shown to completely degrade amino- and hydroxynaphthalene sulfonic acids. frontiersin.org One common pathway involves a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the removal of the sulfonate group as sulfite. frontiersin.orgnih.gov This desulfonation step results in the formation of dihydroxynaphthalene intermediates, such as 1,2-dihydroxynaphthalene. frontiersin.org These intermediates are then channeled into common metabolic pathways for aromatic compound degradation, such as the catechol or gentisate pathways, eventually leading to mineralization into carbon dioxide and water. frontiersin.org

Under anaerobic conditions, particularly in sulfate-reducing environments, a different degradation pathway has been observed for the parent compound, naphthalene (B1677914). The initial activation step involves the carboxylation of the naphthalene ring to form 2-naphthoic acid. d-nb.info This is followed by a series of reduction steps, leading to metabolites like tetrahydro-, octahydro-, and decahydro-2-naphthoic acid, before the eventual cleavage of the ring structure. d-nb.info While this pathway has been detailed for naphthalene, it suggests a potential anaerobic degradation route for its sulfonated derivatives.

Abiotic degradation processes also contribute to the environmental fate of hydroxynaphthalenesulfonates.